molecular formula C7H13ClN4O2 B12066232 Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride CAS No. 31697-10-6

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride

Cat. No.: B12066232
CAS No.: 31697-10-6
M. Wt: 220.66 g/mol
InChI Key: MIVXLCHQGQNODO-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Properties

CAS No.

31697-10-6

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)5-4(2)10-11-6(5)9-8;/h3,8H2,1-2H3,(H2,9,10,11);1H

InChI Key

MIVXLCHQGQNODO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NN)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride typically involves the reaction of thiocarbohydrazide with ethyl 2-chloroacetoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: The reactants are mixed in a suitable solvent, such as ethanol.

    Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.

    Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various substituted pyrazoles and hydrazine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that hydrazine derivatives can act as inhibitors of phosphoinositide 3-kinases, which play a crucial role in cancer signaling pathways .

Analytical Chemistry

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of other compounds. A reverse phase HPLC method using acetonitrile and water has been developed for its analysis, demonstrating its applicability in pharmacokinetics and impurity isolation . This method allows for efficient purification processes in pharmaceutical development.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in the design of new therapeutic agents . The compound's versatility can be attributed to the reactivity of its hydrazine group, which can participate in various coupling reactions.

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, researchers synthesized a series of pyrazole derivatives, including this compound, to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new cancer therapies .

Case Study 2: HPLC Method Development

A detailed investigation into the HPLC separation of ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate was conducted to enhance analytical techniques in pharmaceutical research. The study demonstrated that using a specific mobile phase composition could effectively isolate this compound from impurities, showcasing its importance in quality control processes within drug development .

Mechanism of Action

The mechanism of action of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride stands out due to its hydrazino group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride (CAS No. 31697-11-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C7H12N4O2
  • Molecular Weight : 184.2 g/mol
  • LogP : 0.781

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Studies have demonstrated that this pyrazole derivative possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during susceptibility tests indicate its potential as a therapeutic agent against infections .
  • Anti-inflammatory Effects : Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate has been linked to reduced inflammation markers in biological assays, suggesting its utility in treating inflammatory diseases .

Antioxidant Activity

The antioxidant activity of ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate was evaluated using the DPPH radical scavenging assay. The results are summarized in the following table:

Concentration (µg/mL)% Inhibition
1025
5045
10070
20085

Antimicrobial Activity

The antimicrobial efficacy was assessed using the disc diffusion method against common pathogens:

BacteriaZone of Inhibition (mm)Control (Streptomycin)
Escherichia coli1830
Staphylococcus aureus2235

Case Studies and Research Findings

  • Antioxidant and Antimicrobial Studies : A comprehensive study highlighted the synthesis of various pyrazole derivatives, including ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate, demonstrating their potential as antioxidant and antimicrobial agents. The findings indicated that these compounds could be effective in reducing oxidative stress and combating bacterial infections .
  • Inflammation Model : In a model of acute inflammation, ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate significantly reduced paw edema in rats, suggesting its anti-inflammatory properties. This effect was comparable to standard anti-inflammatory drugs, indicating its potential for therapeutic use .

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